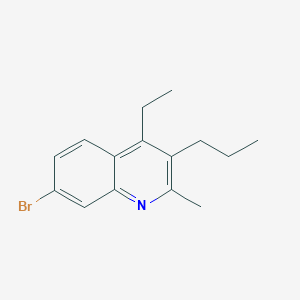
7-Bromo-4-ethyl-2-methyl-3-propylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-ethyl-2-methyl-3-propylquinoline is a quinoline derivative with the molecular formula C15H18BrN. This compound is characterized by the presence of a bromine atom at the 7th position, an ethyl group at the 4th position, a methyl group at the 2nd position, and a propyl group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline can be achieved through various synthetic routes. One common method involves the bromination of 4-ethyl-2-methyl-3-propylquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-ethyl-2-methyl-3-propylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution: Formation of 7-substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
7-Bromo-4-ethyl-2-methyl-3-propylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4-ethyl-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The bromine atom and other substituents on the quinoline ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 7-Chloro-4-ethyl-2-methyl-3-propylquinoline
- 7-Fluoro-4-ethyl-2-methyl-3-propylquinoline
- 7-Iodo-4-ethyl-2-methyl-3-propylquinoline
Comparison: Compared to its halogenated analogs, 7-Bromo-4-ethyl-2-methyl-3-propylquinoline exhibits unique reactivity and biological activity due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo counterparts .
Properties
Molecular Formula |
C15H18BrN |
|---|---|
Molecular Weight |
292.21 g/mol |
IUPAC Name |
7-bromo-4-ethyl-2-methyl-3-propylquinoline |
InChI |
InChI=1S/C15H18BrN/c1-4-6-13-10(3)17-15-9-11(16)7-8-14(15)12(13)5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
PWARBXDBCXNXMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=C(C=CC2=C1CC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)

![2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
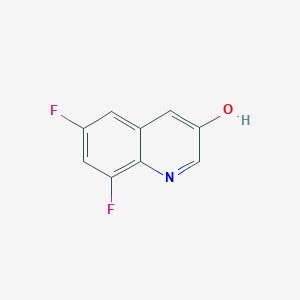
![2-Oxobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13254942.png)
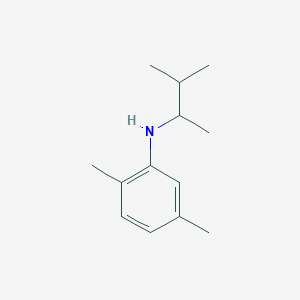

![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
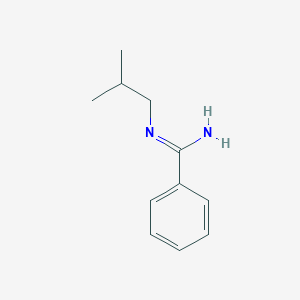

![N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide](/img/structure/B13254978.png)
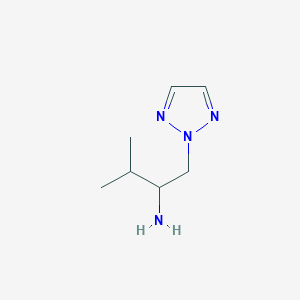
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
